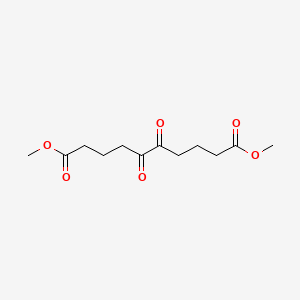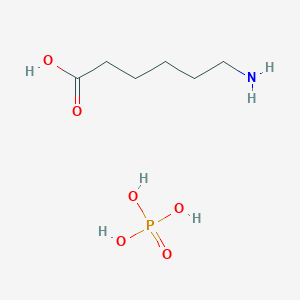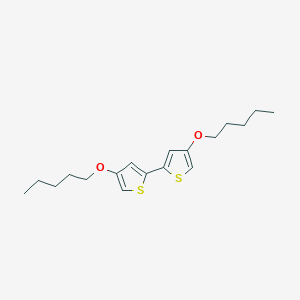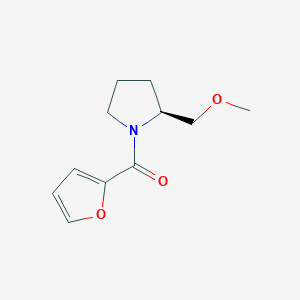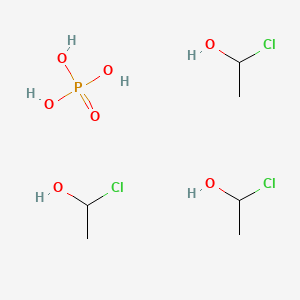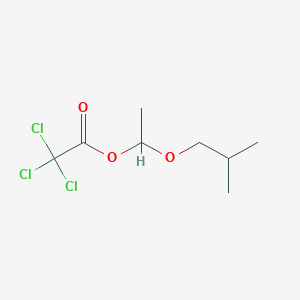![molecular formula C11H23ClOSi B14267942 Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane CAS No. 166592-75-2](/img/structure/B14267942.png)
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane is an organosilicon compound characterized by the presence of a chloro group, a pent-4-en-1-yl ether group, and two propan-2-yl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane typically involves the reaction of pent-4-en-1-ol with chloro(di(propan-2-yl)silane) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the hydroxyl group with the chloro group on the silicon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new silicon-based compounds.
Addition Reactions: The double bond in the pent-4-en-1-yl group can participate in addition reactions, such as hydrogenation or hydroboration.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the double bond or the silicon center.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like triethylamine or pyridine.
Addition Reactions: Catalysts such as palladium or platinum are often used for hydrogenation, while borane reagents are used for hydroboration.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: New organosilicon compounds with varied functional groups.
Addition Reactions: Saturated or partially saturated derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Employed as a reagent or intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane involves its ability to undergo various chemical transformations. The chloro group can be readily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The double bond in the pent-4-en-1-yl group can participate in addition reactions, further expanding its utility. The silicon center can also undergo oxidation or reduction, enabling the formation of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
Chloro(di(propan-2-yl)silane): Lacks the pent-4-en-1-yl ether group, making it less versatile in certain reactions.
Pent-4-en-1-yl(tri(propan-2-yl)silane): Contains an additional propan-2-yl group, which may affect its reactivity and applications.
Chloro[(pent-4-en-1-yl)oxy]tri(propan-2-yl)silane): Similar structure but with an additional propan-2-yl group, potentially altering its chemical behavior.
Uniqueness
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the chloro group and the pent-4-en-1-yl ether group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
166592-75-2 |
|---|---|
Molecular Formula |
C11H23ClOSi |
Molecular Weight |
234.84 g/mol |
IUPAC Name |
chloro-pent-4-enoxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C11H23ClOSi/c1-6-7-8-9-13-14(12,10(2)3)11(4)5/h6,10-11H,1,7-9H2,2-5H3 |
InChI Key |
YTHQQZYVIXWJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(OCCCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
